4-hydroxy-N-(2-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)pentanamide
Description
The compound 4-hydroxy-N-(2-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)pentanamide features a benzimidazole core substituted at the 1-position with a 2,3,5,6-tetramethylphenylmethyl group. A 4-hydroxypentanamide chain is attached via an ethyl linker to the benzimidazole's 2-position.
Properties
IUPAC Name |
4-hydroxy-N-[2-[1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl]ethyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O2/c1-16-14-17(2)20(5)21(19(16)4)15-28-23-9-7-6-8-22(23)27-24(28)12-13-26-25(30)11-10-18(3)29/h6-9,14,18,29H,10-13,15H2,1-5H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMIZLOYFPSYPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CN2C3=CC=CC=C3N=C2CCNC(=O)CCC(C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Substituent Effects
Core Heterocycle and Substituent Variations
- Target Compound: The benzimidazole core is substituted with a bulky 2,3,5,6-tetramethylphenylmethyl group at the 1-position.
- N-{2-[1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxypentanamide () : Substitution with a 2-fluorobenzyl group introduces electron-withdrawing effects, which may influence binding affinity to targets like enzymes or receptors. Fluorine’s small size reduces steric bulk compared to tetramethylphenyl .
Amide Chain Modifications
- Target Compound : The 4-hydroxypentanamide chain includes a hydroxyl group at the γ-position, offering a site for hydrogen bonding or derivatization.
- 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide () : A pentanamide chain modified with a sulfamoylphenyl group enhances polarity, likely improving water solubility but reducing passive diffusion across membranes .
Spectroscopic Characterization
- IR Data : Expected peaks for the target compound include ~3289 cm⁻¹ (N-H stretch) and ~1723 cm⁻¹ (C=O stretch), consistent with amide functionalities observed in and .
- ¹H NMR : The tetramethylphenyl group would show singlet peaks at δ ~2.2–2.5 ppm (12H, CH₃), while the ethyl linker and hydroxypentanamide would resonate at δ ~3.4–4.3 ppm (methylene and hydroxyl protons) .
Antimicrobial and Anticancer Potential
- Target Compound : While direct data is unavailable, benzimidazoles with lipophilic substituents (e.g., tetramethylphenyl) often exhibit enhanced activity against resistant bacterial strains and cancer cells due to improved membrane penetration .
- Hydroxy-phenyl-benzimidazoles () : Demonstrated antimicrobial activity, but their polar hydroxyl groups may limit bioavailability compared to alkylated analogues .
Physicochemical Properties
*Calculated from molecular formula.
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